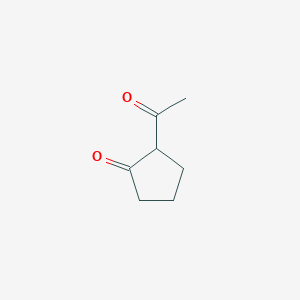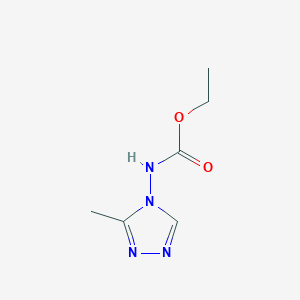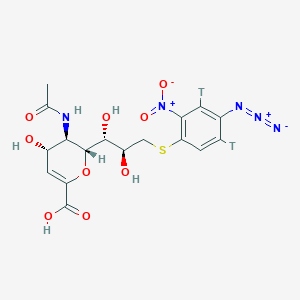
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, commonly known as ANTAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the bacterial cell wall component lipopolysaccharide (LPS), and has been shown to mimic the biological activity of LPS in vitro.
Mechanism of Action
ANTAG activates the immune response by binding to and activating TLR4, a receptor that is present on the surface of immune cells. This leads to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ANTAG has been shown to induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. It has also been shown to activate the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using ANTAG in lab experiments is its ability to mimic the biological activity of 9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, which is a potent activator of the immune response. ANTAG is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using ANTAG is its potential to cause toxicity in certain cell types, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ANTAG. One area of interest is the development of ANTAG-based vaccines for bacterial infections. ANTAG has also been shown to have anti-tumor effects in certain cancer cell lines, which may warrant further investigation. Additionally, the use of ANTAG in the study of autoimmune diseases, such as rheumatoid arthritis, may also be an area of future research.
Synthesis Methods
ANTAG can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of the core structure of ANTAG, which is then modified through the addition of various functional groups. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound.
Scientific Research Applications
ANTAG has been used extensively in scientific research as a tool to study the immune response to bacterial infections. It has been shown to activate immune cells, such as macrophages and dendritic cells, and induce the production of pro-inflammatory cytokines. ANTAG has also been used to study the role of Toll-like receptors (TLRs) in the immune response to bacterial infections.
properties
CAS RN |
132406-95-2 |
|---|---|
Molecular Formula |
C17H19N5O9S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C17H19N5O9S/c1-7(23)19-14-10(24)5-12(17(27)28)31-16(14)15(26)11(25)6-32-13-3-2-8(20-21-18)4-9(13)22(29)30/h2-5,10-11,14-16,24-26H,6H2,1H3,(H,19,23)(H,27,28)/t10-,11+,14+,15+,16+/m0/s1/i2T,4T |
InChI Key |
RZQVEPSHNTZKSJ-PVQURJCJSA-N |
Isomeric SMILES |
[3H]C1=CC(=C(C(=C1N=[N+]=[N-])[3H])[N+](=O)[O-])SC[C@H]([C@H]([C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Other CAS RN |
132406-95-2 |
synonyms |
9-(4-azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid 9-PANP-Neu5Ac2en 9-S-(4-azido-3,5-3H-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thio-D-glycero-D-galacto-non-2-enoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



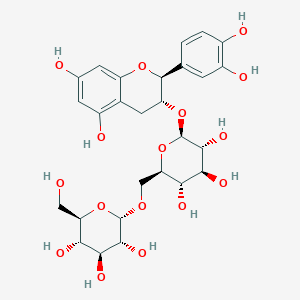

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)


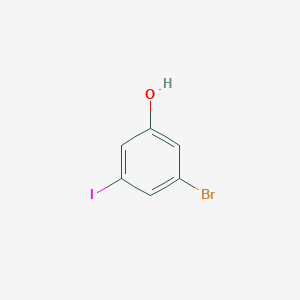
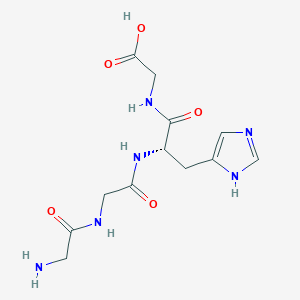
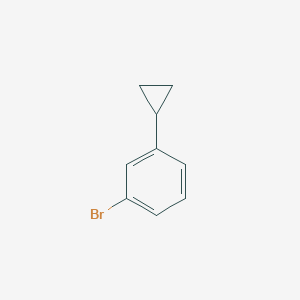

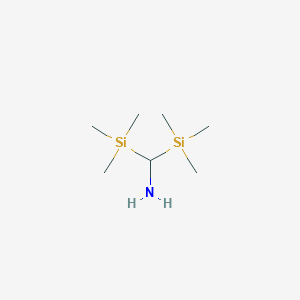
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)

